3-Chloro-3-(4-chlorophenyl)acrylonitrile
Overview
Description
3-Chloro-3-(4-chlorophenyl)acrylonitrile (3-Cl-4-CPAN) is a highly versatile organic compound used in a wide range of scientific and industrial applications. It is a synthetic monomer that is used as a building block for a number of polymers, and it is also a valuable intermediate in the synthesis of a variety of other compounds.
Scientific Research Applications
Organic Solar Cells
A novel soluble asymmetric acrylonitrile derivative was synthesized and evaluated as an electron acceptor in bulk heterojunction organic solar cells. The compound's optical, electronic properties, and photovoltaic performance were investigated, indicating its potential application in enhancing the efficiency of organic solar cells (Kazici et al., 2016).
Anticancer Agents
A series of 2,3-diphenyl acrylonitrile derivatives bearing halogens, similar in structure to 3-Chloro-3-(4-chlorophenyl)acrylonitrile, were synthesized and showed significant antiproliferative activity against various human cancer cell lines. These compounds exhibited selective inhibitory activities, making them potential selective anticancer agents (Li et al., 2018).
Molecular Discrimination
Membranes of poly(acrylonitrile-co-acrylic acid) displayed molecular recognition behavior towards specific molecules due to the interactions of the polymer chain's carboxylic groups. This indicates potential applications in selective filtering or sensing technologies (Trotta et al., 2005).
Insecticidal Agents
N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, structurally related to 3-Chloro-3-(4-chlorophenyl)acrylonitrile, were synthesized and showed promising insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This suggests potential use in agricultural pest control (Rashid et al., 2021).
Flame Retardants
A copolymer of acrylonitrile with N-(4-chlorophenyl)acrylamide was synthesized and used with metal chelates as flame retardants for polypropylene. This compound significantly enhanced the flame retardancy of polypropylene, indicating its utility in developing fire-resistant materials (Hassan & Shehata, 2004).
properties
IUPAC Name |
(Z)-3-chloro-3-(4-chlorophenyl)prop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-5H/b9-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOPARUBVPVOCT-UITAMQMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC#N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C#N)/Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420769 | |
Record name | (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-3-(4-chlorophenyl)acrylonitrile | |
CAS RN |
78583-86-5 | |
Record name | (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 78583-86-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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